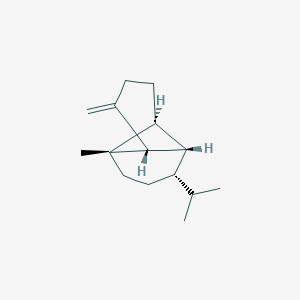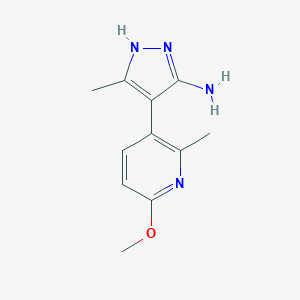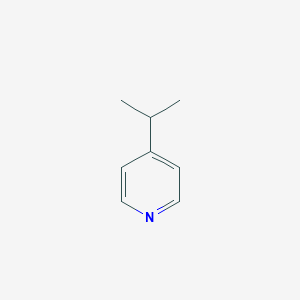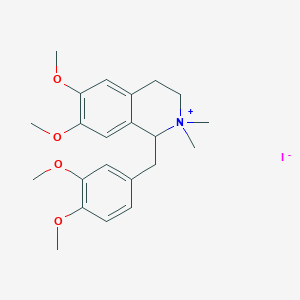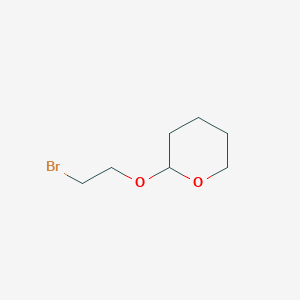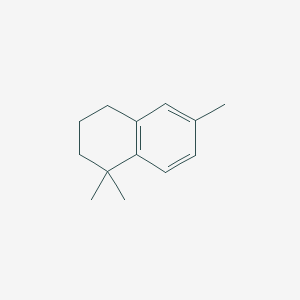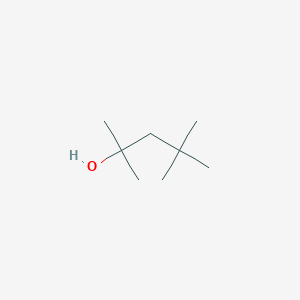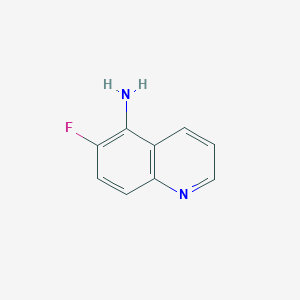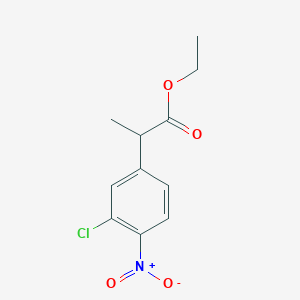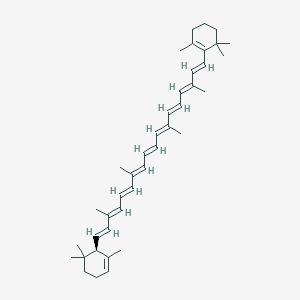
alpha-Carotene
Overview
Description
Alpha-carotene is a naturally occurring pigment found in various fruits and vegetables, belonging to the carotenoid family. It is chemically classified as a tetraterpenoid compound and is structurally similar to beta-carotene. The molecular formula of this compound is C40H56, and it has a molar mass of 552.873 g/mol . This compound is known for its deep orange color, which is attributed to its 11 conjugated double bonds . One of its primary functions in the body is serving as a precursor for the synthesis of vitamin A, which is essential for vision, immune function, and cellular growth . Additionally, this compound possesses antioxidant properties, helping to neutralize harmful free radicals and protect cells from oxidative damage .
Mechanism of Action
Target of Action
Alpha-carotene, a member of the carotenoid family, primarily targets the human body’s antioxidant system . It is converted into vitamin A (retinol) in the body, which plays a crucial role in vision, immune function, and cellular growth and differentiation .
Mode of Action
This compound interacts with its targets by exerting antioxidant properties . It is capable of absorbing energy from oxygen free radicals, thereby neutralizing them and preventing oxidative damage . Furthermore, this compound is converted into vitamin A in the body, which is essential for various physiological functions .
Biochemical Pathways
The biosynthesis of this compound involves several key enzymes, including phytoene synthase, phytoene desaturase, and zeta-carotene desaturase . The regulation of this compound biosynthesis is influenced by various factors such as light, temperature, and hormone signaling . This compound has been reported to exert various biochemical actions, including the inhibition of the Akt/mTOR, Bcl-2, SAPK/JNK, JAK/STAT, MAPK, Nrf2/Keap1, and NF-κB signaling pathways .
Pharmacokinetics
This compound is absorbed in the intestine . The elimination of carotenoids, including this compound, takes several days with a half-life of 5-7 days . The bioconversion of this compound to retinal is dose-dependent .
Result of Action
The primary result of this compound’s action is its antioxidant effect, which helps protect the body from oxidative stress . Studies suggest that higher intake of this compound is associated with a reduced risk of various chronic diseases . Furthermore, the conversion of this compound into vitamin A contributes to maintaining healthy vision, immune function, and cellular growth and differentiation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound is influenced by a variety of factors, including dietary composition . Moreover, the regulation of this compound biosynthesis can be affected by environmental conditions such as light and temperature .
Biochemical Analysis
Biochemical Properties
Alpha-carotene plays a significant role in biochemical reactions due to its antioxidant properties . It interacts with various enzymes, proteins, and other biomolecules, contributing to the prevention of various diseases, such as tumor formation, cardiovascular diseases, and vision-related issues . The antioxidant property of this compound may result from its double carbon-carbon bonds interacting with each other via conjugation, causing electrons in the molecule to move freely across these areas of the molecule .
Cellular Effects
This compound influences cell function by acting as an antioxidant and playing a role in certain gene expression associated with cell-to-cell communication . It also modulates lipoxygenase activity and immune response , impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its antioxidant properties. It can directly interact with some free radical species , thereby reducing oxidative stress in cells. This interaction helps prevent the formation of various diseases.
Temporal Effects in Laboratory Settings
Its antioxidant properties suggest that it may have long-term effects on cellular function, potentially reducing the risk of various diseases .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an antioxidant . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-carotene can be synthesized through various chemical methods. One common approach involves the Wittig reaction, where two phosphonium salt molecules, each containing 15 carbon atoms, are combined with one dialdehyde molecule containing 10 carbon atoms . This reaction typically requires specific conditions, such as the presence of a base and an inert atmosphere, to proceed efficiently.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources, such as carrots, sweet potatoes, and pumpkins. The extraction process typically involves solvent extraction, where solvents like ethanol or hexane are used to dissolve the carotenoids from the plant material . The extracted carotenoids are then purified using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-carotene undergoes various chemical reactions, including oxidation, hydrogenation, isomerization, and cyclization . These reactions can convert this compound into different derivatives or subgroups of carotenoids.
Common Reagents and Conditions:
Isomerization: Isomerization reactions can be induced by light or heat, converting the trans form of this compound to its cis isomers.
Major Products: The major products formed from these reactions include various oxidized, reduced, and isomerized forms of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Alpha-carotene has a wide range of scientific research applications across various fields:
Properties
IUPAC Name |
1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAOWXLWRTKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864072 | |
| Record name | 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



